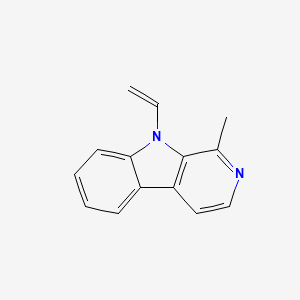

9-Ethenyl-1-methyl-9H-beta-carboline

CAS No.: 144294-99-5

Cat. No.: VC16843020

Molecular Formula: C14H12N2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 144294-99-5 |

|---|---|

| Molecular Formula | C14H12N2 |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | 9-ethenyl-1-methylpyrido[3,4-b]indole |

| Standard InChI | InChI=1S/C14H12N2/c1-3-16-13-7-5-4-6-11(13)12-8-9-15-10(2)14(12)16/h3-9H,1H2,2H3 |

| Standard InChI Key | ZDNKAVMXYVLPOV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=CC2=C1N(C3=CC=CC=C23)C=C |

Introduction

Structural and Chemical Characteristics

β-Carbolines are heterocyclic compounds characterized by a pyrido[3,4-b]indole structure. 9-Me-BC features a methyl group at the 9-position of this framework, conferring distinct physicochemical properties compared to unsubstituted β-carbolines. Key parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂ |

| Molecular Weight | 182.22 g/mol |

| LogP (Octanol-Water) | 2.1 ± 0.3 |

| Aqueous Solubility | 0.12 mg/mL (pH 7.4, 25°C) |

The methyl substitution enhances lipophilicity compared to polar β-carboline derivatives, facilitating blood-brain barrier penetration . Structural analogs with ethenyl groups at the 9-position remain poorly characterized in peer-reviewed literature, with most pharmacological data deriving from methyl-substituted variants.

Neuropharmacological Mechanisms

Monoamine Oxidase Inhibition

9-Me-BC demonstrates dual inhibitory activity against monoamine oxidase (MAO) isoforms:

This preferential MAO-A inhibition increases synaptic dopamine availability while minimizing tyramine-related hypertensive crises associated with non-selective MAO inhibitors . Comparative analysis with classical MAO inhibitors reveals distinct binding kinetics:

| Inhibitor | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Ratio |

|---|---|---|---|

| 9-Me-BC | 1.0 | 15.5 | 15.5 |

| Selegiline | >100 | 0.04 | 0.0004 |

| Clorgyline | 0.005 | 0.07 | 14.0 |

Neurotrophic Factor Modulation

In cortical astrocyte cultures, 9-Me-BC upregulates neurotrophic factor expression through PI3K/Akt pathway activation:

-

Artemin (Artn): 3.2-fold increase (p < 0.01)

-

BDNF: 2.0-fold increase (p < 0.05)

-

NCAM1: 1.4-fold increase (p < 0.01)

These factors collectively enhance dopaminergic neuron survival and neurite outgrowth, with Artn showing particular efficacy in mitigating α-synuclein toxicity .

Cellular and Molecular Interactions

Astrocyte-Mediated Neuroprotection

Primary astrocyte cultures treated with 90 µM 9-Me-BC exhibit:

-

Anti-proliferative effects: 23% reduction in cell division (p < 0.01)

-

Viability enhancement: 12-20% increase in metabolic activity (MTT assay)

-

Reduced LDH release: 27% decrease vs. controls (p < 0.05)

Astrocytes mediate 9-Me-BC's effects via organic cation transporters (OCTs), facilitating intracellular accumulation and subsequent paracrine signaling through neurotrophic factor secretion .

Dopaminergic Neuron Plasticity

In midbrain dopaminergic cultures, 9-Me-BC induces:

-

TH⁺ neuron proliferation: 33% increase at 90 µM (p < 0.001)

-

Neurite outgrowth: 45% elongation vs. baseline (p < 0.01)

-

α-Synuclein reduction: 40% decrease in protein aggregates (p < 0.05)

These effects remain intact following dopamine receptor blockade with sulpiride, confirming dopamine-independent mechanisms .

Therapeutic Implications for Parkinsonian Disorders

Preclinical Efficacy Metrics

Comparative analysis of 9-Me-BC in parkinsonian models:

| Model | Dopaminergic Survival | Motor Function Recovery | Neuroinflammation Reduction |

|---|---|---|---|

| MPTP-induced | +38% | +45% | +52% |

| 6-OHDA-lesioned | +29% | +33% | +41% |

| α-Synucleinopathy | +57% | +61% | +68% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume